1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a pyrrole ring, a thienopyrimidine moiety, and various substituents, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The chloro and fluoro substituents on the phenyl ring can be introduced through electrophilic aromatic substitution reactions.
Formation of the Thienopyrimidine Moiety: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Coupling Reactions: The final step involves coupling the pyrrole and thienopyrimidine moieties through a carbon-sulfur bond formation, typically using a thiol and a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or reduce double bonds.
Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrole
- 2-methyl-6-phenylthieno[2,3-d]pyrimidine
Uniqueness
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and exhibit a wide array of biological activities.
Biological Activity
The compound 1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-({2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic molecule that has gained attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies concerning this compound.
Chemical Structure and Properties
The molecular formula of the compound is C24H21ClFN3OS with a molecular weight of approximately 486.034 g/mol. The structure incorporates a pyrrole ring and a thieno[2,3-d]pyrimidine moiety, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Antimicrobial Activity
A study on pyrrole derivatives demonstrated that certain compounds possess significant antibacterial and antifungal properties. For instance, derivatives with a pyrrole scaffold were evaluated against several bacterial strains (e.g., E. coli, Staphylococcus aureus) and showed promising results in inhibiting growth .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
8a | E. coli | 15 |
8b | Staphylococcus aureus | 20 |
8c | Pseudomonas aeruginosa | 18 |
8d | Bacillus cereus | 22 |
Anticancer Activity
The compound's structural components suggest potential activity against cancer cell lines. Research indicates that pyrrole derivatives can inhibit cell proliferation in various cancer models. For example, a related compound showed IC50 values in the low micromolar range against human cancer cell lines .
Table 2: Anticancer Activity of Related Pyrrole Compounds
Compound ID | Cell Line | IC50 (µM) |
---|---|---|
Compound A | SJSA-1 | 0.22 |
Compound B | MDA-MB-231 | 0.15 |
Compound C | HeLa | 0.24 |
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells:
- MDM2 Inhibition : Some derivatives have been shown to inhibit MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition can lead to increased p53 activity and subsequent apoptosis in cancer cells .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
Case Studies
Several studies have explored the efficacy of pyrrole-based compounds in preclinical models:
- Study on Anticancer Effects : A recent investigation into a series of pyrrole derivatives revealed that certain modifications enhanced their antiproliferative effects on cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .
- Antimicrobial Efficacy Testing : Another study focused on the antimicrobial properties of synthesized pyrrole derivatives against various pathogens, confirming their potential as therapeutic agents .
Properties
IUPAC Name |
1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClFN3OS2/c1-15-11-20(16(2)32(15)19-9-10-23(29)22(28)12-19)24(33)14-34-26-21-13-25(18-7-5-4-6-8-18)35-27(21)31-17(3)30-26/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMITTAFULFPDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)F)Cl)C)C(=O)CSC3=NC(=NC4=C3C=C(S4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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